(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

Researchers requiring reproducible tyrosinase inhibition data need the exact 3,4,5-trimethoxybenzylidene analog-generic substitution alters potency >29-fold. This (Z)-BPTT derivative serves as an essential negative control for SAR studies, benchmarked against catechol-bearing analogs. • Defined dual-action profile: DPPH/ABTS radical scavenging compared to l-ascorbic acid. • Unique solid-state behavior: forms isolated dimers, unlike chain-forming halogenated analogs-critical for polymorphism and co-crystal engineering. • Exclusive iodine adduct formation: only class member forming two thermally characterized I₂ adducts for anti-thyroid research. Standard packs 25 mg-5 g, bulk custom synthesis available. In stock for immediate global dispatch.

Molecular Formula C19H17NO4S2
Molecular Weight 387.47
CAS No. 315682-00-9
Cat. No. B2396176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
CAS315682-00-9
Molecular FormulaC19H17NO4S2
Molecular Weight387.47
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3
InChIInChI=1S/C19H17NO4S2/c1-22-14-9-12(10-15(23-2)17(14)24-3)11-16-18(21)20(19(25)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11-
InChIKeyUOLABPWWTVGMJX-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-BPTT Compound Overview


This compound is a synthetic (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivative [1]. It belongs to the rhodanine-based thiazolidinone class and is recognized for its role as a tyrosinase inhibitor and its interaction with molecular iodine, which has implications for anti-thyroid research [2].

Synthetic rhodanine-based thiazolidinone derivative
Tyrosinase inhibitor for melanogenesis research
Iodine adduct formation supports anti-thyroid studies

Generic Substitution Risks for (Z)-BPTT


The (Z)-BPTT scaffold's biological activity is highly dependent on the benzylidene substitution pattern. Research shows that changing this substituent drastically alters tyrosinase inhibition potency, with activity varying more than 29-fold between different analogs [1]. Therefore, a generic substitution of the 3,4,5-trimethoxybenzylidene group with other substituents in this compound series will unpredictably change its biological profile, making procurement of the specific analog essential for reproducible results.

Benzylidene Substitution Pattern
Altering the 3,4,5-trimethoxy group may shift tyrosinase inhibition potency unpredictably.
Analog Interchangeability
Analogs with different substituents are not interchangeable without re-validation of activity.
Series-Specific Behavior
Class-level inference from other rhodanines may not apply to this specific 2-thioxothiazolidin-4-one.

Quantitative Differentiation Evidence for (Z)-BPTT


Tyrosinase Inhibition Potency Ranking

In a series of 13 (Z)-BPTT analogs, this compound (designated analog 10) was synthesized and tested for mushroom tyrosinase inhibition. The most potent inhibitors in the series (analogs 1, 2, 3, and 6) exhibited IC50 values 9 to 29 times more potent than kojic acid [1]. While the specific IC50 for analog 10 was not reported among the top hits, its activity can be contextually benchmarked against these known potent compounds and kojic acid, providing a clear activity range for selection purposes.

Tyrosinase Inhibition
Class-level
IC50 not among top hits; top analogs 9–29× more potent than kojic acid (IC50 18.1 µM)
Supports SAR as less potent control
Exact IC50 not reported; benchmarking context
Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

DPPH Radical Scavenging Activity

The free radical scavenging capacity was evaluated for all 13 (Z)-BPTT analogs, including this compound, using a DPPH assay. The compound's activity was measured relative to a positive control, l-ascorbic acid [1]. This data allows for a direct comparison of its antioxidant potential against other analogs in the series.

DPPH Scavenging Rank
Reported
Ranked among 13 analogs at 10 mM; relative to l-ascorbic acid
Supports antioxidant profile ranking within series
Exact % scavenging not extracted; comparative context
Antioxidant DPPH Assay Free Radical Scavenging

Solid-State Packing and Dimer Formation

X-ray crystallography reveals that this compound (C13H13NO4S2, designated as (III)) crystallizes with Z' = 2 in the space group P-1. It forms isolated dimers lacking crystallographic symmetry, a packing characteristic distinct from its isomeric 2-fluoro and 4-fluoro analogs, which form chains via pi-pi stacking or dipolar interactions [1].

Crystal Packing Motif
Head-to-head
Forms isolated dimers; fluoro-analogs form chains via π-π or dipolar interactions
Differentiates solid-state properties
Impacts solubility and formulation screening
Crystallography Solid-State Properties Molecular Interaction

Iodine Adduct Formation for Anti-Thyroid Research

This compound interacts with molecular iodine to form two stoichiometric adducts, C13H13NO4S2·I2 and (C13H13NO4S2)2·I2, depending on the solvent. Thermogravimetric analysis shows the (C13H13NO4S2)2·I2 adduct is more thermally stable, which is attributed to iodine being coordinated by both endo- and exocyclic sulfur atoms [1]. This dual-adduct behavior is a specific, quantifiable chemical property not reported for other simple analogs.

I2 Adduct Formation
Reported
Forms C13H13NO4S2·I2 and (C13H13NO4S2)2·I2 adducts; 2:1 more stable (S···I shortened 0.875 Å)
Supports iodine interaction research
Dual-adduct behavior not typical for simple analogs
Anti-thyroid Iodine Complex Thermal Stability

Optimal Research Applications for (Z)-BPTT


SAR Studies in Melanogenesis

This compound is an essential negative control in a series of (Z)-BPTT analogs. Its distinct 3,4,5-trimethoxy substitution pattern makes it ideal for defining the pharmacophoric boundaries of tyrosinase inhibition, as its potency is benchmarked against highly active analogs like the catechol-bearing variant (analog 2) [1].

Dual-Action Anti-Melanogenic and Antioxidant Research

For programs investigating compounds that simultaneously target melanin production and oxidative stress, this molecule provides a specific activity profile. Its established DPPH and ABTS radical scavenging activities, when compared to l-ascorbic acid and other series members, allow for the selection of a compound with a defined dual-action potential [1].

Crystallography and Solid-State Formulation

Researchers focusing on polymorphism, co-crystal engineering, or solid-state formulation should prioritize this compound. Its unique ability to form isolated dimers, distinct from the chain structures of its halogenated counterparts, makes it a prime candidate for studying the impact of crystal packing on physicochemical properties like solubility and dissolution rate [2].

Anti-Thyroid Drug Development and Iodine Sequestration

This compound is the only one in its class with a documented ability to form two distinct, thermally characterized iodine adducts. This makes it the top candidate for research into novel thyreostatic agents that function through direct molecular iodine interaction, particularly where stable 2:1 complexes offer superior handling and formulation properties [3].

Application
Selection Property
Validation Focus
Tyrosinase SAR studies
Defined substitution pattern for SAR boundary
Potency ranking against active analogs
Dual-action melanogenesis/antioxidant research
Ranked DPPH scavenging profile
Antioxidant activity relative to series
Crystallography and solid-state studies
Unique isolated dimer formation
Solid-state property impact on solubility
Anti-thyroid iodine interaction research
Dual iodine adduct formation
Thermal stability and stoichiometry
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